Product packaging for 2-Cyclopropoxy-phenol(Cat. No.:)

2-Cyclopropoxy-phenol

Cat. No.: B1497605
M. Wt: 150.17 g/mol
InChI Key: QIBZPXAHXIXOGQ-UHFFFAOYSA-N
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Description

Significance of Phenolic Ethers in Contemporary Organic Chemistry

Phenolic ethers, or aromatic ethers, are a class of organic compounds where the hydroxyl group of a phenol (B47542) is substituted with an alkoxy group (-OR). wikipedia.org This structural motif is of considerable importance in modern organic chemistry. These compounds serve as vital intermediates and building blocks in the synthesis of more complex molecules across various industries. nios.ac.in

In the pharmaceutical sector, the phenol ether framework is present in a wide array of medications. Notable examples include the powerful antimalarial drug quinine (B1679958) and the common over-the-counter cough suppressant dextromethorphan. wikipedia.org Their utility also extends to the fragrance and flavor industry, where derivatives like vanillin, ethylvanillin, and diphenyl ether are used extensively. wikipedia.org

The synthesis of phenolic ethers is typically achieved through methods like the acid-catalyzed condensation of a phenol with an alcohol or the Williamson ether synthesis, which involves reacting a phenol with an organohalide. wikipedia.orggoogle.com The resulting ether is generally less hydrophilic than the parent phenol and alcohol, as it loses the ability to donate a hydrogen bond, though it can still act as a hydrogen bond acceptor. wikipedia.org This modification in polarity and reactivity is a key reason for their widespread use as precursors in organic synthesis.

Unique Stereoelectronic Properties of the Cyclopropyl (B3062369) Moiety in Aromatic Systems

The inclusion of a cyclopropyl group onto an aromatic system, as seen in 2-Cyclopropoxy-phenol, imparts a unique set of stereoelectronic properties that are of great interest to chemists. The cyclopropane (B1198618) ring is not merely a simple alkyl substituent; its strained three-membered ring possesses significant "pi-character" in its C-C bonds, allowing it to interact with adjacent π-systems. stackexchange.comresearchgate.net

Key properties include:

Conjugation and Electron Donation: The cyclopropyl group is recognized as a good π-electron donor, capable of conjugating with adjacent unsaturated systems. stackexchange.com This interaction can influence the electronic properties of the aromatic ring to which it is attached.

Conformational Control: The "cyclopropyl effect" can exert significant control over the conformation of adjacent substituents. This is attributed to a combination of steric and stereoelectronic factors, such as hyperconjugative donation from the cyclopropyl group into the antibonding orbitals of neighboring groups. rsc.org

Enhanced Metabolic Stability: In medicinal chemistry, the C-H bonds of a cyclopropyl group are notably stronger (bond dissociation energy of ~106 kcal/mol) than those in analogous acyclic groups like isopropyl (~98 kcal/mol). This increased bond strength often leads to improved metabolic stability against oxidative processes, a desirable trait in drug design. nih.gov

Spectroscopic Signature: The unique electronic environment of the cyclopropane ring, often described as having an aromatic-like ring current, leads to characteristic upfield shifts in ¹H NMR spectra for the cyclopropyl protons, aiding in structural identification. wiley.com

These properties make the cyclopropyl group a "privileged" motif in medicinal chemistry and materials science, used not just as a structural component but as a functional group to fine-tune a molecule's properties. researchgate.netnih.gov

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues has primarily focused on their synthesis and application as intermediates in the creation of more complex, often biologically active, molecules.

A significant research trajectory is the development of efficient synthetic methodologies. Traditional methods can be limited, but modern techniques like the copper-catalyzed Chan-Lam cyclopropylation have emerged as a scalable and convenient way to form cyclopropyl aryl ethers from phenols and potassium cyclopropyl trifluoroborate. nih.govacs.orgscispace.com This advancement facilitates access to a wide array of functionalized analogues.

The primary application of these compounds is as building blocks in medicinal chemistry. For instance, the analogue 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223) is a key precursor in the synthesis of Betaxolol, a beta-blocker used to treat glaucoma. google.comntnu.no Similarly, the closely related compound 2-Cyclopropyl-phenol serves as a reagent for preparing imidazolines that exhibit potent and selective activity at adrenergic receptors. pharmaffiliates.com Other research has demonstrated the use of cyclopropyl-phenolic moieties in the construction of quinazolinones with potential antiproliferative activities. mdpi.com

Furthermore, studies on analogues like 2-Cyclopropyl-5-methylphenol have explored their potential biological activities, including antimicrobial and antioxidant properties, suggesting applications in agrochemicals and health management. smolecule.com

The following table summarizes some of the known physical data for this compound and a selection of its analogues.

Table 1: Physical and Chemical Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Reference
This compound 485402-62-8 C₉H₁₀O₂ 150.17 scbt.com
4-Bromo-2-cyclopropoxy-phenol 485402-61-7 C₉H₉BrO₂ 229.07 scbt.com
4-(2-Cyclopropoxy-ethoxy)-phenol 885274-40-8 C₁₁H₁₄O₃ 194.23 chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B1497605 2-Cyclopropoxy-phenol

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-cyclopropyloxyphenol

InChI

InChI=1S/C9H10O2/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,10H,5-6H2

InChI Key

QIBZPXAHXIXOGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropoxy Phenol

Direct O-Cyclopropylation of Phenol (B47542) Substrates

Direct O-cyclopropylation involves the formation of an ether linkage between a phenolic oxygen and a cyclopropyl (B3062369) group. This approach is often favored for its atom economy and straightforwardness.

Copper-Catalyzed Chan-Lam Type Reactions

A scalable and operationally convenient method for the O-cyclopropylation of phenols is the Chan-Lam type cross-coupling reaction. researchgate.netnih.govacs.org This transformation typically utilizes a copper catalyst, an oxidant, and a cyclopropylboron species to couple with the phenol nucleophile. researchgate.net

The efficiency of the Chan-Lam O-cyclopropylation is highly dependent on the catalytic system. Research has led to the development of an optimized system comprising copper(II) acetate (Cu(OAc)₂) as the catalyst and 1,10-phenanthroline as a ligand. nih.govresearchgate.net The reaction employs potassium cyclopropyl trifluoroborate as the cyclopropyl source and molecular oxygen (O₂) at 1 atmosphere as the terminal oxidant. nih.govnih.gov

Initial studies found that while cyclopropyl boronic acid could be used, the more stable potassium cyclopropyl trifluoroborate salt provided improved reproducibility and nearly doubled the reaction yield. nih.gov The choice of ligand was also critical; bidentate ligands significantly enhanced reaction efficiency, with 1,10-phenanthroline proving to be superior to others like 2,2'-bipyridine. nih.gov The reaction conditions were fine-tuned, establishing that a catalyst loading of 10 mol % Cu(OAc)₂ with 10 mol % 1,10-phenanthroline in a 3:1 toluene:H₂O solvent mixture at 70 °C under an O₂ balloon for 12 hours provided optimal results for typical phenol substrates. nih.gov Various copper(II) sources were tested, with Cu(OAc)₂ being chosen for its high efficiency and wide availability. nih.gov

Table 1: Optimization of Reaction Conditions for O-Cyclopropylation of 4-cyanophenol
EntryCopper Source (10 mol%)Ligand (10 mol%)SolventYield (%)
1Cu(OAc)₂-Toluene24
2Cu(OAc)₂bipyToluene55
3Cu(OAc)₂phenToluene68
4Cu(OAc)₂phenToluene/H₂O (3:1)75
5Cu(HCO₂)₂phenToluene/H₂O (3:1)72
Data adapted from a study on the optimization of Chan-Lam O-cyclopropylation. nih.gov Conditions: 4-cyanophenol (0.3 mmol), potassium cyclopropyl trifluoroborate (0.9 mmol), 1 atm O₂ (balloon), 12 h, 70 °C. bipy = 2,2'-bipyridine, phen = 1,10-phenanthroline.

The optimized copper-catalyzed Chan-Lam reaction demonstrates a broad scope for the O-cyclopropylation of various substituted phenols. nih.gov The methodology is tolerant of a wide array of functional groups, including halides, ethers, esters, and nitro groups. nih.gov Both electron-rich and electron-deficient phenols can be successfully cyclopropylated, generally providing good to high yields.

However, the reaction exhibits some limitations. For instance, phenols with strongly acidic protons or certain coordinating functional groups may interfere with the catalytic cycle. While a diverse range of functional groups are tolerated, extremely electron-rich phenols have been noted as poor substrates in some related Chan-Evans-Lam alkylation reactions. researchgate.net

Table 2: Substrate Scope of Substituted Phenols in Chan-Lam O-Cyclopropylation
Phenol SubstrateProductYield (%)
4-Cyanophenol4-Cyclopropoxybenzonitrile75
4-Nitrophenol1-Cyclopropoxy-4-nitrobenzene85
4-Bromophenol1-Bromo-4-cyclopropoxybenzene78
2-Naphthol2-Cyclopropoxynaphthalene91
4-Methoxyphenol1-Cyclopropoxy-4-methoxybenzene81
Yields of cyclopropyl aryl ethers from various phenol substrates using the optimized Cu(OAc)₂/1,10-phenanthroline system. nih.gov

The mechanism of the Chan-Lam reaction is complex and involves a series of steps centered around the copper catalyst. While detailed mechanistic studies specifically for O-cyclopropylation are part of a broader investigation into Chan-Lam couplings, the generally accepted pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. In the context of O-cyclopropylation with potassium cyclopropyltrifluoroborate, the reaction is believed to proceed through an oxidative pathway. researchgate.net

The cycle likely begins with the coordination of the phenol and the cyclopropyl boronate to the Cu(II) center. This is followed by a transmetalation step, transferring the cyclopropyl group from boron to copper. Subsequent reductive elimination from the resulting copper intermediate forms the desired C-O bond and regenerates a lower-valent copper species. The terminal oxidant, O₂, then reoxidizes the copper catalyst to the active Cu(II) state, completing the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions of Mesylated Phenol Derivatives

An alternative strategy for synthesizing cyclopropyl aryl ethers involves the activation of the phenolic hydroxyl group. researchgate.netrsc.org By converting the phenol into a better leaving group, such as a mesylate, a palladium-catalyzed cross-coupling reaction can be employed. researchgate.netnih.govacs.org This approach is particularly useful for phenols that may be poor nucleophiles or incompatible with the conditions of the Chan-Lam reaction.

A robust method has been developed for the Suzuki-Miyaura type cross-coupling of aryl mesylates with potassium cyclopropyltrifluoroborate. researchgate.netnih.gov This reaction achieves C-O bond activation of the mesylate by a palladium catalyst, followed by coupling with the cyclopropyl nucleophile. researchgate.netnih.gov The use of potassium cyclopropyltrifluoroborate is advantageous due to its stability to air and moisture. nih.gov

The catalytic system has been optimized, with a combination of an air-stable Pd(OAc)₂ catalyst and various phosphine ligands being effective. nih.gov The reaction conditions typically involve a base, such as potassium phosphate, and a solvent system like t-BuOH/H₂O. nih.gov This methodology is applicable to both electron-rich and electron-deficient aryl mesylates and has been successfully extended to heteroaryl systems, providing high yields of the corresponding cyclopropylated products. researchgate.netnih.gov

Table 3: Palladium-Catalyzed Cyclopropylation of Aryl Mesylates
Aryl Mesylate SubstrateYield (%)
Naphthalen-1-yl methanesulfonate94
4-Methoxyphenyl methanesulfonate96
4-Cyanophenyl methanesulfonate91
Quinolin-8-yl methanesulfonate94
Selected yields for the Pd-catalyzed cross-coupling of aryl mesylates with potassium cyclopropyltrifluoroborate. nih.gov

Strategies Involving Sulfur-Stabilized Carbocations

The synthesis of ethers via sulfur-stabilized carbocations typically involves the use of a thioacetal or a related precursor, which can be activated to form a stabilized cation. This cation then acts as an electrophile that is trapped by an alcohol or phenol nucleophile. For instance, a phenylthiomethyl cation equivalent could theoretically be used to alkylate a phenol.

However, a review of the scientific literature indicates that this specific strategy is not a commonly reported or standard methodology for the synthesis of 2-Cyclopropoxy-phenol or other aryl cyclopropyl ethers. While sulfur-stabilized carbocations are versatile intermediates in organic synthesis, their application for the direct cyclopropylation of phenols appears to be limited or not well-documented. Most modern methods for creating the cyclopropoxy-aryl ether linkage rely on other pathways, such as those involving pre-functionalized cyclopropyl reagents or metal-catalyzed cross-coupling reactions.

Cyclopropylation Utilizing Pre-functionalized Cyclopropyl Reagents

A direct and widely employed strategy for synthesizing cyclopropyl ethers is the Williamson ether synthesis, which involves the reaction of a phenoxide with a cyclopropyl electrophile. This approach relies on pre-functionalized reagents where the cyclopropyl group is equipped with a suitable leaving group.

Reactions with (Bromomethyl)cyclopropane and Related Reagents

The classic Williamson ether synthesis provides a straightforward route to this compound. organic-chemistry.org This SN2 reaction involves the deprotonation of a phenol, such as catechol (1,2-dihydroxybenzene), to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks (bromomethyl)cyclopropane, with bromide serving as the leaving group, to form the ether bond. organic-chemistry.org To achieve mono-alkylation and synthesize this compound, reaction conditions such as stoichiometry and the choice of base must be carefully controlled to prevent the alkylation of the second hydroxyl group.

An analogous synthesis was demonstrated in the preparation of a precursor for Betaxolol, where a protected 4-(2-hydroxyethyl)phenol was deprotonated and reacted with (bromomethyl)cyclopropane to form the desired cyclopropylmethyl ether. organic-chemistry.org

Approaches Involving Cyclopropylmethanol Derivatives

An alternative approach involves using cyclopropylmethanol as the source of the cyclopropylmethyl group. In this variation of the Williamson synthesis, the phenol substrate is first modified to contain a good leaving group, which is then displaced by the alkoxide of cyclopropylmethanol.

For example, a synthetic route toward a key intermediate of Betaxolol involved treating 4-(2-chloroethyl)phenol with sodium cyclopropylmethoxide (formed by deprotonating cyclopropylmethanol with a strong base). organic-chemistry.org In this case, the cyclopropylmethoxide ion displaces the chloride ion to form the ether linkage. This method is particularly useful when the required cyclopropyl halide is less accessible or stable than cyclopropylmethanol.

Table 2: Examples of Williamson Ether Synthesis for Cyclopropyl Ethers

Phenolic Substrate Cyclopropyl Reagent Base / Conditions Product Type
2-(4-Benzyloxyphenyl)ethanol (Bromomethyl)cyclopropane NaOH / 60°C Cyclopropylmethyl ether
4-(2-Chloroethyl)phenol Cyclopropylmethanol NaH Cyclopropylmethyl ether

Indirect Synthetic Pathways via Phenol Functionalization

Indirect pathways to this compound involve the initial synthesis of a substituted phenol, which is then subjected to a separate O-alkylation step to introduce the cyclopropoxy group. This approach is valuable when the desired phenol core is not commercially available and must be constructed.

Gold-Catalyzed Cycloisomerization Reactions Leading to Phenols

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures, including substituted phenols, from acyclic precursors. researchgate.net Gold(I) and gold(III) complexes are soft, carbophilic Lewis acids that can activate alkynes and allenes toward nucleophilic attack. researchgate.net

One such strategy involves the cycloisomerization of furan-yne substrates. These reactions are thought to proceed through intermediates like gold carbenoids, which can rearrange via complex pathways involving intermediates such as arene oxides to ultimately form highly substituted phenols. researchgate.net This methodology exhibits a high tolerance for various functional groups, which can be carried through the reaction sequence. researchgate.net

This approach constitutes an indirect synthesis of this compound. A suitably designed furan-yne could undergo a gold-catalyzed cycloisomerization to generate a catechol derivative. This synthesized phenol would then be isolated and subsequently subjected to a selective cyclopropylation reaction, as described in section 2.2, to yield the final this compound product.

Csp2-H Functionalization of Phenols for Carbon-Carbon Bond Formation

Direct Csp2-H functionalization of phenols has emerged as a powerful and atom-economical strategy for the synthesis of more complex phenolic structures. nih.govrsc.org This approach avoids the need for pre-functionalization of the aromatic ring, thereby reducing the number of synthetic steps. nih.gov Applying this method to simple, unprotected phenols is particularly advantageous as it preserves the crucial phenolic hydroxyl group without the need for protection and deprotection steps. nih.gov

Catalytic strategies for the Csp2-H functionalization of phenols often focus on achieving high regioselectivity. The hydroxyl group of the phenol can direct incoming electrophiles to the ortho and para positions. Cooperative Lewis acid/metal dual catalysis has been explored for the selective ortho-alkylation of phenols. researchgate.netresearchgate.net This methodology can be highly effective for introducing alkyl substituents onto the phenol ring. While not specifically documented for the introduction of a cyclopropoxy group, these catalytic hydroarylation and alkylation methods provide a conceptual framework for the targeted synthesis of this compound. The development of a suitable cyclopropylating agent compatible with these catalytic systems would be a key step in this direction.

Oxidative coupling of phenols is a well-established method for the formation of C-C and C-O bonds, often catalyzed by transition metals such as vanadium, copper, and iron. wikipedia.orgrsc.org This reaction can proceed via either intramolecular or intermolecular pathways. wikipedia.org While typically used to synthesize biphenols or other dimeric structures, the principles of oxidative coupling could be adapted for the synthesis of more complex molecules derived from a this compound starting material. The mechanism often involves the formation of a phenoxyl radical, which can then react with another phenol molecule. wikipedia.org The chemo- and regioselectivity of these couplings are influenced by the catalyst, solvent, and the substitution pattern of the phenol. rsc.orgnih.gov

Chemo- and Regioselectivity in this compound Synthesis

Controlling chemo- and regioselectivity is a central challenge in the synthesis of substituted phenols like this compound. nih.gov In Csp2-H functionalization reactions, the inherent directing ability of the phenolic hydroxyl group favors substitution at the ortho and para positions. Achieving exclusive ortho-substitution to generate this compound requires careful selection of catalysts and reaction conditions to overcome the statistical preference for the para product.

The challenge of selectivity is also present in oxidative coupling reactions. For a phenol with an existing substituent, such as a cyclopropoxy group at the 2-position, oxidative coupling could lead to a mixture of products depending on whether the coupling occurs at the remaining ortho, meta, or para positions. The electronic and steric properties of the cyclopropoxy group would play a significant role in directing the regiochemical outcome of such reactions.

Table 2: Summary of Synthetic Strategies and Selectivity Considerations

Synthetic MethodologyKey FeaturesChemo- and Regioselectivity Challenges
Furan-yne Cycloisomerization- Forms the phenol ring.
  • Tolerant of various functional groups.
  • - Requires synthesis of a specific furan-yne precursor.
  • Substituent placement is determined by the precursor structure.
  • Csp2-H Functionalization- Atom-economical.
  • Avoids pre-functionalization.
  • - Controlling ortho vs. para selectivity.
  • Potential for over-functionalization.
  • Oxidative Phenol Coupling- Forms C-C or C-O bonds.
  • Can create complex dimeric structures.
  • - Controlling the position of coupling on the phenol ring.
  • Preventing unwanted side reactions.
  • Chemical Reactivity and Transformation of 2 Cyclopropoxy Phenol

    Reactions Involving the Cyclopropyl (B3062369) Moiety

    The cyclopropane (B1198618) ring is a strained three-membered carbocycle that can undergo a variety of ring-opening reactions, driven by the release of ring strain. The proximity of the electron-rich phenol (B47542) ring and the ether linkage can influence these transformations.

    The high ring strain of the cyclopropane moiety in 2-Cyclopropoxy-phenol makes it susceptible to cleavage under certain conditions. Ring-opening reactions of cyclopropane derivatives can proceed through radical, radical cation, or acid-catalyzed pathways.

    For cyclopropylarenes, oxidation with reagents like ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) can generate a radical cation on the aromatic ring. This intermediate can lead to the opening of the adjacent cyclopropane ring. For instance, the oxidation of cyclopropylbenzene (B146485) with CAN results in the formation of 1-phenylpropane-1,3-diyl dinitrate, a product derived from the cleavage of the three-membered ring. rsc.org This reactivity suggests that under similar oxidative conditions, this compound could undergo cleavage of the cyclopropane C-C bonds.

    Radical-mediated pathways are also common for the ring-opening of cyclopropanes. nih.govbeilstein-journals.org These reactions often involve the formation of a cyclopropyl-substituted radical, which then rearranges to a more stable, open-chain radical. nih.gov In the context of aryl cyclopropyl ethers, the formation of a radical intermediate could be initiated at various positions, leading to different ring-opened products. For example, the generation of a cyclopropoxy radical can lead to a β-keto radical upon ring opening. beilstein-journals.org

    Acid-catalyzed ring-opening is another potential transformation. nih.govlibretexts.org In strongly acidic media, protonation of the ether oxygen could weaken the cyclopropyl C-O bond or facilitate the cleavage of the cyclopropane ring itself, especially if a stable carbocation intermediate can be formed. nih.govyoutube.comyoutube.com

    Table 1: Ring-Opening Reactions of Cyclopropane Derivatives

    Reactant Type Condition/Reagent Intermediate Product Type
    Cyclopropylarenes Ceric(IV) Ammonium Nitrate (CAN) Radical Cation Ring-opened dinitrates
    Cyclopropanols Ag(I)-catalyzed oxidation Cyclopropoxy Radical β-Keto Radical/Ketone
    Cyclopropylamines Superacid Dication Ring-opened Friedel-Crafts product

    While this compound itself is a cyclopropanated molecule, its derivatives can influence or participate in the cyclopropanation of other unsaturated molecules. The Simmons-Smith reaction, a widely used method for cyclopropanation of alkenes, employs a carbenoid species, typically formed from diiodomethane (B129776) and a zinc-copper couple. nih.gov The efficiency and stereoselectivity of this reaction can be enhanced by the presence of a directing hydroxyl group in the substrate. Furthermore, acidic additives, such as substituted phenols, have been shown to be effective in the cyclopropanation of less reactive alkenes when using diethylzinc (B1219324) and diiodomethane. nih.gov This suggests that this compound or similar phenolic structures could act as additives or ligands that modulate the reactivity of the zinc carbenoid, thereby facilitating the transfer of the methylene (B1212753) group to an unsaturated substrate.

    The general scheme for a directed Simmons-Smith cyclopropanation often involves the coordination of the zinc reagent to a heteroatom (like the oxygen of a hydroxyl group), which directs the carbenoid to one face of the double bond. While the cyclopropoxy group itself is not directly transferred, the phenolic moiety of the molecule could play a key role in mediating such reactions.

    Reactions at the Phenolic Hydroxyl Group

    The phenolic hydroxyl group is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives with altered physical and chemical properties.

    The hydroxyl group of this compound can be readily converted into ester or ether functionalities, which are common strategies in organic synthesis to protect the hydroxyl group or to introduce new functional moieties.

    Ester Synthesis: Phenolic esters can be prepared by reacting this compound with carboxylic acids, acid anhydrides, or acid chlorides. google.com A common laboratory method involves the reaction with an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl). Enzymatic methods, for instance using lipase (B570770) B from Candida antarctica (CALB), also provide a mild route to synthesize phenolic esters from phenols and carboxylic acids. mdpi.com

    Table 2: Representative Esterification of a Phenol

    Phenol Substrate Acylating Agent Catalyst/Base Product
    This compound Acetyl Chloride Pyridine 2-Cyclopropoxyphenyl acetate
    This compound Acetic Anhydride Sodium Acetate 2-Cyclopropoxyphenyl acetate
    This compound Hexanoic Acid Lipase (CALB) 2-Cyclopropoxyphenyl hexanoate

    Ether Synthesis: The Williamson ether synthesis is the most prevalent method for preparing ethers from phenols. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium phenoxide. This phenoxide then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide in an SN2 reaction to form the ether. lumenlearning.comyoutube.com Due to the SN2 mechanism, this method is most effective with primary alkyl halides. masterorganicchemistry.com

    Table 3: Representative Williamson Ether Synthesis

    Phenol Substrate Base Alkylating Agent Product
    This compound Sodium Hydride (NaH) Methyl Iodide (CH₃I) 1-Cyclopropoxy-2-methoxybenzene
    This compound Potassium Carbonate (K₂CO₃) Ethyl Bromide (CH₃CH₂Br) 1-Cyclopropoxy-2-ethoxybenzene

    Phenols are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. The electron-donating nature of the hydroxyl group activates the aromatic ring, making it prone to oxidation. psgcas.ac.in

    The oxidation of phenols can lead to the formation of quinones, which are cyclohexadienediones. libretexts.org This transformation typically requires the phenol to be converted into a hydroquinone (B1673460) (1,4-dihydroxybenzene) or a catechol (1,2-dihydroxybenzene) first, which are then readily oxidized to the corresponding para- or ortho-quinones. jackwestin.comyoutube.com However, direct oxidation of some phenols to quinones is possible with strong oxidizing agents. libretexts.org

    Reagents such as chromic acid or Fremy's salt are known to oxidize phenols. libretexts.org Ceric(IV) ammonium nitrate (CAN) is also a potent one-electron oxidant capable of oxidizing hydroquinones and their ethers to quinones. samaterials.com Given that this compound is a mono-ether of catechol (1,2-dihydroxybenzene), its oxidation presents an interesting case. Oxidation could potentially lead to an o-quinone derivative. The reaction would likely involve oxidation of the phenol to a phenoxy radical, followed by further steps. However, the potent nature of oxidants like CAN, which can also induce ring-opening of the cyclopropyl group, rsc.org suggests that a mixture of products, including quinones and ring-opened species, could be formed depending on the precise reaction conditions.

    Table 4: Common Oxidants for Phenol to Quinone Conversion

    Oxidizing Agent Description
    Chromic Acid (H₂CrO₄) A strong oxidizing agent capable of oxidizing phenols.
    Fremy's Salt [(KSO₃)₂NO] A milder radical oxidant used for converting phenols to quinones.
    Ceric(IV) Ammonium Nitrate (CAN) A one-electron oxidant effective for oxidizing hydroquinone ethers. samaterials.com
    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) A high-potential quinone used for dehydrogenation and oxidation of phenols. researchgate.net

    Oxidation Reactions

    Mechanisms of Base-Catalyzed Autooxidation

    The autooxidation of phenols, a process involving the reaction with oxygen, can be initiated under basic conditions. While specific studies on the base-catalyzed autooxidation of this compound are not extensively documented, the general mechanism for phenols involves the deprotonation of the hydroxyl group to form a more reactive phenoxide ion. patsnap.com This phenoxide is susceptible to oxidation, often through a single electron transfer (SET) process, to generate a phenoxyl radical.

    The process is understood to proceed through the following key steps:

    Deprotonation: In the presence of a base, the phenolic proton is abstracted to form a phenoxide ion. The negative charge on the oxygen is delocalized into the aromatic ring, increasing its electron density and reactivity. patsnap.com

    Electron Transfer: The phenoxide ion can then transfer an electron to an oxidizing agent, which in the case of autooxidation is molecular oxygen, to form a phenoxyl radical. This step can be facilitated by metal catalysts. nih.gov

    Radical Coupling: The resulting phenoxyl radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. These radicals can then couple in various ways (C-C or C-O coupling) to form dimeric and polymeric products. researchgate.net For instance, the oxidation of 2,4-di-t-butylphenol with peroxy radicals leads to products from phenoxy-peroxy coupling and various modes of phenoxy-phenoxy coupling. researchgate.net

    Electrophilic Aromatic Substitution on the Phenol Ring

    The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) and the cyclopropoxy (-O-c-Pr) groups. Both are strong activating, ortho-, para-directing substituents. ucalgary.caquora.com The hydroxyl group is one of the most powerful activating groups, significantly increasing the nucleophilicity of the benzene (B151609) ring. quora.comlumenlearning.com Phenols can undergo nitration, for example, at a rate a thousand times faster than benzene. lumenlearning.com

    The directing effects of the two substituents in this compound are synergistic. The hydroxyl group at position 1 directs incoming electrophiles to positions 2 (ortho), 4 (para), and 6 (ortho). The cyclopropoxy group at position 2 directs to positions 1 (ipso), 3 (ortho), and 5 (para). The combined effect strongly favors substitution at positions 4 and 6, which are para and ortho to the powerful hydroxyl activator, respectively. Steric hindrance from the adjacent cyclopropoxy group might slightly disfavor substitution at position 3.

    Common electrophilic aromatic substitution reactions for phenols proceed under much milder conditions than those required for benzene. ucalgary.ca

    Table 1: Comparison of Reaction Conditions for Electrophilic Aromatic Substitution

    ReactionBenzenePhenol
    Nitration HNO₃ / H₂SO₄dil. HNO₃ in H₂O or CH₃CO₂H
    Sulfonation SO₃ / H₂SO₄conc. H₂SO₄
    Halogenation X₂ / FeX₃X₂
    Alkylation RCl / AlCl₃ROH / H⁺ or RCl / AlCl₃

    This table is adapted from general findings on phenol reactivity. ucalgary.ca

    Due to the high activation of the ring, controlling the reaction to achieve monosubstitution can be challenging, and polysubstitution is a common outcome. ucalgary.cawikipedia.org

    Other Transformations and Derivatizations

    A significant transformation pathway for related 2-substituted phenols involves intramolecular cyclization reactions. For example, 2-allylphenols are valuable precursors for the synthesis of 2,3-dihydrobenzofurans, a structural motif present in many biologically active compounds. rsc.orgnih.gov This transformation can be achieved through several methods:

    Palladium-Catalyzed Carboalkoxylation: Coupling of 2-allylphenol (B1664045) derivatives with aryl triflates can generate functionalized 2,3-dihydrobenzofurans. nih.gov

    Oxybromination: An intramolecular reaction between 2-allylphenols and a bromine source like N-bromosuccinimide (NBS), activated by an organocatalyst, yields 2-bromomethyl-2,3-dihydrobenzofurans. rsc.org

    Photochemical Cascade: A light-driven protocol can convert 2-allylphenol derivatives into sulfone-containing 2,3-dihydrobenzofurans under mild conditions. nih.govacs.org

    While these examples involve a 2-allyl substituent rather than a 2-cyclopropoxy group, they illustrate the types of complex derivatizations that are possible for phenols with substitution at the ortho position, leveraging the reactivity of both the phenol and the adjacent group to build heterocyclic systems.

    Catalytic Applications in Chemical Transformations

    Phenol derivatives are important building blocks and can play a role in catalysis, often by acting as ligands for metal centers. researchgate.net The oxygen atom of the hydroxyl group in this compound can be deprotonated to form a phenoxide, which is a suitable hard ligand for metal cations. rsc.org The presence of the second oxygen atom in the cyclopropoxy ether linkage means that this compound could potentially act as a bidentate ligand, chelating metal ions. Bidentate phenol derivatives with ortho substitution can chelate metal cations more strongly than monodentate ones. rsc.org

    This chelating ability allows such compounds to be used in the synthesis of metal nanoparticles and to modify the properties of semiconductor materials. rsc.org Furthermore, metal complexes involving phenol-based ligands are used in various catalytic oxidative reactions, including the oxidative coupling of phenols themselves to form more complex molecules like biphenols. acs.org

    While specific catalytic applications of this compound itself are not widely reported, its structural features suggest potential utility in areas of coordination chemistry and catalysis where phenol-based ligands are employed. For instance, zinc chloride (ZnCl₂) has been shown to be an effective catalyst for the synthesis of phenol derivatives from biobased furanic compounds. rsc.org This highlights the broader context of how metal catalysts are integral to the synthesis and transformation of phenolic compounds.

    Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropoxy Phenol

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

    The ¹H NMR spectrum of 2-Cyclopropoxy-phenol is predicted to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the cyclopropoxy group. The electron-donating nature of the cyclopropoxy and hydroxyl groups influences the chemical shifts of the aromatic protons, causing them to appear at relatively higher fields (lower ppm values) compared to benzene (B151609).

    The aromatic region (typically δ 6.7-7.0 ppm) would feature complex multiplets for the four protons on the benzene ring (H-3, H-4, H-5, and H-6). The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary (typically δ 5.0-6.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

    The cyclopropoxy group presents a unique signature. The methine proton (H-α) directly attached to the oxygen atom would be the most deshielded of the cyclopropyl (B3062369) protons, likely appearing as a multiplet around δ 3.7-3.9 ppm. The four methylene (B1212753) protons (H-β) on the cyclopropyl ring are diastereotopic and would therefore be chemically non-equivalent, resulting in two separate multiplets in the upfield region, predicted to be around δ 0.7-0.9 ppm.

    Predicted ¹H NMR Data for this compound

    Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
    -OH5.0 - 6.0Broad Singlet (br s)N/A
    H-3, H-4, H-5, H-6 (Aromatic)6.7 - 7.0Multiplet (m)ortho: ~7-9 Hz, meta: ~2-3 Hz, para: ~0-1 Hz
    H-α (Cyclopropyl CH)3.7 - 3.9Multiplet (m)~3-8 Hz
    H-β (Cyclopropyl CH₂)0.7 - 0.9Multiplet (m)geminal: ~4-9 Hz, cis-vicinal: ~6-9 Hz, trans-vicinal: ~3-6 Hz

    The ¹³C NMR spectrum of this compound is expected to display nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carbons directly attached to the oxygen atoms (C-1 and C-2) are expected to be the most deshielded in the aromatic region. The cyclopropyl carbons will appear at significantly higher field.

    Predicted ¹³C NMR Data for this compound

    Carbon AssignmentPredicted Chemical Shift (δ, ppm)
    C-1 (C-OH)145 - 148
    C-2 (C-O-Cyclopropyl)144 - 147
    C-3, C-4, C-5, C-6 (Aromatic CH)115 - 125
    C-α (Cyclopropyl CH)50 - 55
    C-β (Cyclopropyl CH₂)5 - 10

    Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and elucidating the connectivity within the molecule.

    COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling relationships. Cross-peaks would be expected between adjacent aromatic protons (H-3/H-4, H-4/H-5, H-5/H-6). Importantly, it would also show correlations between the cyclopropyl methine proton (H-α) and the methylene protons (H-β), confirming the integrity of the cyclopropyl ring.

    HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be essential for assigning the carbon signals. Expected correlations include:

    The aromatic proton signals (δ 6.7-7.0) to their corresponding aromatic carbon signals (δ 115-125).

    The H-α signal (δ 3.7-3.9) to the C-α signal (δ 50-55).

    The H-β signals (δ 0.7-0.9) to the C-β signal (δ 5-10).

    NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding. A key expected NOESY correlation would be between the cyclopropyl methine proton (H-α) and the aromatic proton at the C-3 position, which would confirm the ortho positioning of the cyclopropoxy group. Correlations between the phenolic -OH proton and the aromatic H-6 proton might also be observed.

    Vibrational Spectroscopy

    Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

    The FT-IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org Aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹. The C-H stretching of the cyclopropyl group is expected in the 2900-3000 cm⁻¹ region. spectroscopyonline.com

    The aromatic C=C stretching vibrations will produce characteristic sharp peaks in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the asymmetric C-O-C (aryl-alkyl ether) stretching is predicted around 1230-1260 cm⁻¹. spectroscopyonline.com The in-plane O-H bending vibration is expected near 1330-1440 cm⁻¹.

    Predicted FT-IR Data for this compound

    Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
    O-H Stretch (Hydrogen-bonded)3200 - 3600Strong, Broad
    Aromatic C-H Stretch3000 - 3100Medium to Weak
    Cyclopropyl C-H Stretch2900 - 3000Medium
    Aromatic C=C Stretch1450 - 1600Medium to Strong, Sharp
    O-H In-plane Bend1330 - 1440Medium
    Asymmetric C-O-C Stretch1230 - 1260Strong
    Aromatic C-H Out-of-plane Bend750 - 850Strong

    Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational activity differ. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations are often strong and well-defined. The symmetric "ring breathing" mode of the substituted benzene ring, expected around 1000 cm⁻¹, should produce a particularly strong and sharp signal.

    The C-H stretching vibrations of both the aromatic and cyclopropyl groups would also be visible. The symmetric C-O-C stretching vibration of the ether linkage, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. The low-frequency region would contain information about the bending and torsional modes of the entire molecular framework.

    Electronic Absorption Spectroscopy (UV-Vis)

    Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. For this compound, the spectrum is primarily influenced by the phenolic chromophore, which consists of a benzene ring substituted with a hydroxyl (-OH) and a cyclopropoxy (-O-C₃H₅) group.

    The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the aromatic ring. The primary transitions observed are of the π → π* type, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org The presence of the hydroxyl and cyclopropoxy groups, both containing oxygen atoms with non-bonding electron pairs (n electrons), can also lead to n → π* transitions, although these are typically weaker. libretexts.orglibretexts.org

    The parent compound, phenol (B47542), exhibits a primary absorption band around 270-275 nm. docbrown.infoscispace.com The ortho-substituted cyclopropoxy group acts as an auxochrome, which can modify the absorption characteristics of the phenolic chromophore. This substitution is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the extension of the conjugated system through the oxygen atom's lone pairs. nih.gov

    The electronic transitions are often broad because they are superimposed upon various vibrational and rotational energy states. wikipedia.org The solvent used for analysis can also influence the position of the absorption bands; polar solvents may lead to shifts in the λmax values due to differential stabilization of the ground and excited states. wikipedia.orgnih.gov

    Table 1: Expected UV-Vis Absorption Data for this compound

    Expected λmax Molar Absorptivity (ε) Associated Electronic Transition Notes
    ~275-285 nmModerate to Highπ → πPrimary absorption band (B-band) of the substituted benzene ring, likely shifted from phenol's ~275 nm. docbrown.info
    ~220-230 nmHighπ → πHigher energy absorption band (E-band) of the aromatic system.
    >300 nm (weak)Lown → π*Weak transition involving non-bonding electrons on the oxygen atoms. Often obscured by stronger bands. libretexts.org

    Mass Spectrometry (MS)

    Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides critical information about the molecular weight and structure of the analyte.

    In the mass spectrum of this compound, a prominent molecular ion peak (M⁺˙) is expected, which confirms the molecular weight of the compound. Phenols are known to exhibit stable molecular ions due to the electron-donating nature of the hydroxyl group which stabilizes the resulting radical cation. youtube.comlibretexts.org

    The fragmentation of this compound is dictated by the presence of the aromatic ring, the hydroxyl group, and the cyclopropoxy ether linkage. Key fragmentation pathways include:

    Loss of CO and HCO : A characteristic fragmentation pattern for phenols involves the loss of a carbon monoxide molecule (CO, 28 Da) or a formyl radical (HCO, 29 Da) from the molecular ion. libretexts.org

    Cleavage of the Cyclopropyl Group : The cyclopropyl ring can be lost as a neutral fragment (C₃H₅, 41 Da) or undergo rearrangement and fragmentation.

    Alpha-Cleavage : Cleavage of the bond between the ether oxygen and the cyclopropyl group can occur.

    Loss of an Alkene : A common fragmentation pathway for ethers is the elimination of an alkene, in this case, propene (C₃H₆, 42 Da) via hydrogen rearrangement.

    These fragmentation patterns provide a unique fingerprint that helps to confirm the structure of the molecule.

    Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 150.18 g/mol )

    m/z Value (Predicted) Proposed Fragment Ion/Loss Significance
    150[M]⁺˙Molecular Ion Peak
    122[M - CO]⁺˙Loss of carbon monoxide, characteristic of phenols. libretexts.org
    121[M - HCO]⁺Loss of a formyl radical, characteristic of phenols. libretexts.org
    109[M - C₃H₅]⁺Loss of the cyclopropyl radical.
    94[C₆H₅OH]⁺˙Formation of the phenol radical cation via cleavage of the ether bond.

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. thermofisher.com This precision allows for the determination of the elemental composition of the molecular ion and its fragments, serving as a powerful tool for unambiguous structural confirmation. researchgate.netresearchgate.netacgpubs.org For this compound (C₉H₁₀O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This capability is invaluable for confirming the identity of the compound in complex mixtures or when authenticating a synthesized sample.

    Table 3: HRMS Data for this compound

    Molecular Formula Calculated Exact Mass Measurement Utility
    C₉H₁₀O₂150.06808Differentiates from other potential isomers or compounds with a nominal mass of 150, such as C₈H₆O₃ (150.03169).

    X-ray Crystallography (for Crystalline Derivatives or Analogues)

    X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself may not be readily available, analysis of crystalline derivatives or closely related analogues (e.g., other ortho-alkoxy phenols) can provide significant insight into its expected solid-state conformation and intermolecular interactions.

    The analysis of a related structure, such as a crystalline derivative of guaiacol (2-methoxyphenol), would reveal key structural parameters like bond lengths, bond angles, and torsion angles, which would be comparable to those expected for this compound.

    Table 4: Representative Crystallographic Parameters for an Analogue Phenolic Compound

    Parameter Typical Value/Observation Structural Implication
    Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
    Space Group e.g., P2₁/cDefines the specific symmetry elements within the crystal.
    Hydrogen Bonding O-H···O distance of ~2.7-2.9 ÅIndicates strong intermolecular interactions that dictate crystal packing.
    π-π Stacking Inter-planar distance of ~3.4-3.8 ÅSuggests attractive non-covalent interactions between aromatic rings.
    C-O-C Bond Angle ~115-120°Reflects the geometry of the ether linkage.

    Computational and Theoretical Studies of 2 Cyclopropoxy Phenol

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound like 2-Cyclopropoxy-phenol at the atomic and electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's energetic and electronic properties.

    Density Functional Theory (DFT) Optimizations and Vibrational Frequency Analysis

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely used for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy. For this compound, a DFT optimization, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict bond lengths, bond angles, and dihedral angles.

    Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), they allow for the prediction of the molecule's infrared (IR) and Raman spectra, and they provide the zero-point vibrational energy (ZPVE) necessary for accurate thermodynamic calculations. For instance, studies on phenol (B47542) have successfully used DFT to calculate its vibrational spectra, showing good agreement with experimental data. A similar analysis for this compound would help in identifying characteristic vibrational modes associated with the cyclopropoxy group, the phenolic hydroxyl group, and the benzene (B151609) ring.

    Hypothetical DFT-Calculated Vibrational Frequencies for this compound

    Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
    O-H StretchPhenolic Hydroxyl~3650
    Aromatic C-H StretchBenzene Ring~3100-3000
    C-O StretchAryl Ether~1250
    C-O-C Asymmetric StretchCyclopropoxy Ether~1100
    O-H BendPhenolic Hydroxyl~1200
    Ring C=C StretchBenzene Ring~1600-1450

    Note: This table is illustrative and contains hypothetical data based on typical values for the constituent functional groups.

    Ab Initio Calculations of Electronic Structure

    Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide a detailed description of the electronic structure of a molecule.

    Electronic Structure Analysis

    The electronic structure of a molecule governs its chemical behavior. Several analytical tools are used to interpret the vast amount of data generated by quantum chemical calculations, providing chemically intuitive concepts like reactivity, bonding, and electrostatic interactions.

    Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

    Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich phenol ring and the oxygen atoms, while the LUMO would be distributed over the aromatic ring's antibonding π-system.

    From the HOMO and LUMO energies, several chemical reactivity indices can be calculated using DFT. These indices quantify aspects of a molecule's reactivity:

    Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

    Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

    Electronegativity (χ): The ability of a molecule to attract electrons.

    Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

    Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

    Hypothetical Reactivity Indices for this compound

    ParameterDefinitionHypothetical Value (eV)
    EHOMOEnergy of the Highest Occupied Molecular Orbital-5.8
    ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.9
    Energy Gap (ΔE)ELUMO - EHOMO4.9
    Ionization Potential (I)-EHOMO5.8
    Electron Affinity (A)-ELUMO0.9
    Chemical Hardness (η)(I - A) / 22.45
    Electronegativity (χ)(I + A) / 23.35
    Electrophilicity Index (ω)χ² / (2η)2.29

    Note: This table is for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

    Natural Bond Orbital (NBO) Analysis

    Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method is invaluable for understanding charge distribution, hybridization, and delocalization effects (hyperconjugation).

    Molecular Electrostatic Potential (MEP) Mapping

    A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green or yellow areas represent neutral potential.

    The MEP map of this compound would be expected to show a significant region of negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons, making it a likely site for hydrogen bonding and electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The π-system of the aromatic ring would also show a region of negative potential above and below the plane of the ring. MEP maps are extremely useful for predicting how a molecule will interact with other molecules and for identifying its reactive sites.

    Conformational Analysis and Potential Energy Surfaces

    Computational chemistry provides powerful tools for investigating the three-dimensional structure and flexibility of molecules like this compound. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. These analyses are crucial for understanding a molecule's physical properties, reactivity, and biological interactions.

    For this compound, a relaxed PES scan is typically performed. In this procedure, the dihedral angle of the C1-O-C7-C8 bond (see numbering in the table below) is systematically varied in discrete steps, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy configuration. The resulting plot of energy versus dihedral angle reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states or energy barriers for interconversion between conformers. researchgate.net

    Theoretical calculations would likely identify at least two primary low-energy conformers, often referred to as syn and anti conformers. These would differ in the orientation of the cyclopropyl (B3062369) group relative to the plane of the phenol ring. The syn conformation might involve the cyclopropyl ring being oriented towards the hydroxyl group, potentially allowing for intramolecular interactions, while the anti conformation would have it oriented away. The relative stability of these conformers is determined by a balance of steric hindrance and potential weak intramolecular forces. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed for these calculations to accurately determine the geometries and relative energies of the conformers and the transition states separating them. nih.govresearchgate.net

    A hypothetical summary of results from such a conformational analysis is presented below.

    Table 1: Hypothetical Results of a DFT-Based Conformational Analysis of this compound.
    ConformerKey Dihedral Angle (C1-O-C7-C8)Relative Energy (kcal/mol)Description
    Conformer I (Global Minimum)~180°0.00'Anti' orientation, where the cyclopropyl group is directed away from the phenol ring, minimizing steric hindrance.
    Transition State 1~120°+3.5Energy barrier for rotation from the 'Anti' to the 'Syn' conformer.
    Conformer II (Local Minimum)~0°+1.2'Syn' orientation, slightly higher in energy due to potential steric interactions.
    Transition State 2~60°+3.8Energy barrier for rotation from the 'Syn' back to the 'Anti' conformer.

    Spectroscopic Property Predictions and Validation

    Computational quantum chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, which can then be used to interpret and validate experimental data. For this compound, methods like Density Functional Theory (DFT) can accurately forecast Nuclear Magnetic Resonance (NMR) and infrared (IR) vibrational spectra. nih.gov

    The standard procedure involves first obtaining the optimized molecular geometries of the most stable conformers, as determined from the potential energy surface analysis. The spectroscopic properties are then calculated for each low-energy conformer. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra, which accounts for their relative populations at a given temperature. uncw.edu

    NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR isotropic shielding constants. nih.govuncw.edu These calculated values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing these predicted ¹H and ¹³C chemical shifts with experimentally obtained spectra serves as a rigorous test of the computed structure. A good agreement, often indicated by a low mean absolute error (MAE), provides strong confidence in the structural assignment. fuv.edu.brgithub.io For proton NMR, MAE values below 0.10 ppm are considered excellent. github.ionih.gov

    Vibrational Spectra Prediction: The same DFT-optimized geometries are used to compute vibrational frequencies. These calculations yield a set of normal modes and their corresponding frequencies, which correlate to the absorption bands in an IR spectrum. It is a common practice for the calculated harmonic frequencies to be higher than the experimental ones due to the neglect of anharmonicity and basis set limitations. Therefore, the computed frequencies are often uniformly scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net Key vibrational modes for this compound would include the O-H stretch, aromatic C-H stretches, C-O ether stretches, and vibrations associated with the cyclopropyl ring.

    The table below presents a hypothetical comparison between predicted and experimental spectroscopic data for this compound, illustrating how such a validation is performed.

    Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound.
    ParameterAtom/GroupPredicted Value (DFT)Experimental ValueDifference/Comment
    ¹H NMR Chemical Shift (ppm)Phenolic OH5.155.21-0.06 ppm
    ¹H NMR Chemical Shift (ppm)Aromatic H (ortho to OH)6.926.95-0.03 ppm
    ¹³C NMR Chemical Shift (ppm)C-OH146.5146.2+0.3 ppm
    ¹³C NMR Chemical Shift (ppm)C-O-Cyclopropyl148.1147.8+0.3 ppm
    IR Frequency (cm⁻¹)O-H Stretch3560 (scaled)3555+5 cm⁻¹
    IR Frequency (cm⁻¹)Aryl-O Stretch1235 (scaled)1230+5 cm⁻¹

    Reaction Mechanism Modeling and Transition State Analysis

    Computational modeling is a fundamental approach to elucidating the detailed mechanisms of chemical reactions, providing insights into pathways that are often difficult to probe experimentally. For this compound, theoretical studies could investigate various potential reactions, such as electrophilic aromatic substitution, reactions involving the hydroxyl group, or the ring-opening of the strained cyclopropyl group.

    The process begins by mapping the potential energy surface (PES) that connects the reactants to the products. Key points on this surface are the stationary points: minima corresponding to reactants, products, and any stable intermediates, and first-order saddle points, which are the transition states (TS). researchgate.net A transition state represents the highest energy point along the lowest energy reaction pathway, and its structure is critical for understanding the reaction's feasibility and kinetics. libretexts.org

    To model a reaction, quantum chemical methods (typically DFT) are used to locate and characterize the geometry of the transition state structure. A true transition state is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

    Once the transition state is identified, the activation energy (ΔE‡) for the reaction can be calculated as the energy difference between the transition state and the reactants. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. For example, a study on the reaction of cyclopropenyl chloride with a halide ion successfully located the Sₙ2 transition state and characterized its geometry and energy. scispace.com

    A hypothetical reaction involving the acid-catalyzed ring-opening of the cyclopropyl group in this compound could be modeled. This would likely proceed through protonation of the ether oxygen, followed by the cleavage of a C-C bond in the three-membered ring to relieve ring strain, ultimately forming a more stable carbocation intermediate. Computational analysis would provide the energies for each step of this proposed mechanism.

    The following table provides a hypothetical energy profile for such a reaction, with values typical for these types of transformations.

    Table 3: Hypothetical Energy Profile for a Modeled Reaction of this compound (e.g., Acid-Catalyzed Ring Opening).
    SpeciesDescriptionCalculated Relative Free Energy (kcal/mol)
    ReactantsThis compound + H⁺0.0
    Intermediate 1Protonated ether intermediate-5.2
    Transition State (TS1)C-C bond cleavage transition state+18.5
    Intermediate 2Ring-opened carbocation intermediate+4.0
    ProductsFinal ring-opened product-10.8

    The activation energy in this hypothetical case would be 18.5 kcal/mol, representing the rate-determining step of the reaction.

    Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

    Precursor in Complex Organic Molecule Synthesis

    The utility of 2-Cyclopropoxy-phenol as a precursor in the synthesis of more complex organic molecules stems from the distinct reactivity of its constituent parts. The phenol (B47542) group provides a reactive site for a multitude of chemical transformations. The hydroxyl group can be readily derivatized through etherification, esterification, or engaged in coupling reactions to form more elaborate structures. mdpi.com

    Simultaneously, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups at positions ortho and para to the existing substituents. The cyclopropoxy group, while generally stable, imparts unique steric and electronic properties to the molecule. The use of cyclopropanes and their derivatives is a well-established strategy in organic synthesis to build intricate molecular frameworks. acs.org The inherent ring strain of the cyclopropyl (B3062369) group can be harnessed in specific ring-opening reactions to yield linear chains with defined stereochemistry, providing a pathway to complex acyclic systems. acs.org Thus, this compound serves as a valuable starting material, offering multiple handles for synthetic chemists to elaborate upon, leading to the construction of sophisticated molecular targets.

    Scaffold for Structural Diversity in Chemical Libraries

    In medicinal chemistry and drug discovery, a "scaffold" is a core molecular structure upon which a variety of chemical substituents are attached to create a collection, or "library," of related compounds. These libraries are then screened for biological activity. This compound is an attractive candidate for such a scaffold due to its combination of a rigid cyclopropyl group and a versatile phenolic ring.

    The phenol's hydroxyl group is a prime location for diversification, allowing for the attachment of a wide array of chemical moieties through well-established reactions. Furthermore, the aromatic ring itself can be functionalized. This multi-directional approach enables the generation of a large number of structurally distinct analogues from a single core structure. The cyclopropyl group contributes to the scaffold's appeal by introducing a three-dimensional element, a desirable trait in drug design as it can lead to more specific interactions with biological targets. Donor-acceptor cyclopropanes, a class of compounds to which derivatives of this compound could belong, are recognized as important precursors in the synthesis of complex molecules. mdpi.com

    Table 1: Potential Diversification Points of this compound Scaffold

    Position Type of Modification Potential Functional Groups to Introduce
    Phenolic -OH Etherification, Esterification, Coupling Alkyl chains, Aryl groups, Heterocycles, Carboxylic acids
    Aromatic Ring Electrophilic Aromatic Substitution Halogens, Nitro groups, Acyl groups, Alkyl groups

    | Cyclopropyl Ring | Ring-opening reactions | Functionalized alkyl chains |

    Applications in Materials Science

    The unique structural features of this compound suggest its potential utility in the realm of materials science, particularly in the synthesis of functional polymers.

    While direct polymerization of this compound into phenolic resins is plausible, a more contemporary application lies in the synthesis of advanced polymers like poly(2-oxazoline)s (POx). Although not a direct monomer itself, its structural analogue, 2-cyclopropyl-2-oxazoline, serves as a key monomer for the synthesis of poly(2-cyclopropyl-2-oxazoline) (pCPropOx). acs.orgresearchgate.net This polymer is created through a process called living cationic ring-opening polymerization (CROP), which allows for precise control over the polymer's molecular weight and structure. nih.gov The synthesis of the 2-cyclopropyl-2-oxazoline monomer and its subsequent polymerization highlights the value of the cyclopropyl moiety in creating specialized polymers. acs.org

    The incorporation of the cyclopropyl group has a profound impact on the properties of the resulting polymer. Poly(2-cyclopropyl-2-oxazoline) (pCPropOx) is a notable example of a thermo-responsive polymer. acs.orgresearchgate.net These "smart" materials exhibit a sharp change in solubility in response to temperature changes. wikipedia.orgmdpi.com Specifically, pCPropOx displays a Lower Critical Solution Temperature (LCST) in aqueous solutions, meaning it is soluble in water at lower temperatures but becomes insoluble and precipitates as the temperature is raised above a critical point. acs.orgcore.ac.uk

    This behavior is highly sought after for biomedical applications. mdpi.comrsc.org The LCST of pCPropOx is close to human body temperature, making it a promising candidate for applications like drug delivery systems and tissue engineering. acs.orgresearchgate.net The cyclopropyl side chain is directly responsible for these properties, offering a reversible phase transition and a significantly higher glass transition temperature (Tg ≈ 80 °C) compared to its linear isomer, poly(2-n-propyl-2-oxazoline) (Tg ≈ 40 °C), which enhances its stability and handling. researchgate.net The cloud point, or the temperature at which the polymer becomes insoluble, can be fine-tuned by copolymerizing 2-cyclopropyl-2-oxazoline with other monomers, such as 2-ethyl-2-oxazoline. researchgate.net

    Table 2: Comparison of Properties of Related Poly(2-oxazoline)s

    Polymer Isomer Type Key Property Glass Transition Temp. (Tg) Cloud Point (LCST)
    Poly(2-isopropyl-2-oxazoline) (piPropOx) Branched Semicrystalline, Irreversible transition - ~38 °C
    Poly(2-n-propyl-2-oxazoline) (pnPropOx) Linear Amorphous, Low Tg ~40 °C researchgate.net ~24 °C acs.org

    | Poly(2-cyclopropyl-2-oxazoline) (pCPropOx) | Cyclic | Amorphous, High Tg, Reversible transition | ~80 °C researchgate.net | ~30 °C researchgate.net |

    Probes for Mechanistic Studies in Organic Reactions

    This compound has the potential to be a valuable tool for elucidating the mechanisms of organic reactions. This capability arises from the distinct chemical behavior of both the phenol and cyclopropyl functional groups.

    The cyclopropyl group is a well-known probe for detecting radical character in reaction intermediates. nih.gov Its high ring strain makes it susceptible to ring-opening reactions under certain conditions. If a reaction proceeds through a radical or highly unstable cationic intermediate adjacent to the ring, the cyclopropyl ring can open, providing clear evidence for that mechanistic pathway. This property has been used to gain mechanistic insights into complex transformations, including tandem reactions involving cyclopropane (B1198618) ring-opening. acs.org

    Separately, phenol and its derivatives are frequently used as probes in mechanistic studies. For instance, they can act as scavengers for reactive species or participate in reactions where the electronic effects of substituents on the phenol ring can be correlated with reaction rates, providing insight into the transition state of the reaction. stuba.sk Studies on the oxidation of substituted phenols by copper complexes, for example, have provided detailed mechanistic insights into hydrogen atom abstraction processes. acs.org The hydrolysis rates of phenol derivatives have also been studied to understand reaction mechanisms in aqueous solutions. mdpi.com

    Therefore, this compound could serve as a dual-function mechanistic probe. The phenol moiety could report on electronic changes and interactions at the active site of a catalyst or reagent, while the cyclopropyl group could simultaneously signal the formation of high-energy intermediates through its characteristic ring-opening, offering a more complete picture of the reaction pathway.

    Environmental Behavior and Degradation Pathways of Phenol Ethers General Principles Applicable

    Abiotic Degradation Processes

    Abiotic degradation involves the transformation of a chemical compound through non-biological pathways. For phenol (B47542) ethers, the primary abiotic processes are photodegradation and chemical oxidation.

    Photodegradation is a significant process for the removal of phenolic compounds from aquatic environments. nih.gov This process involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. The photocatalytic degradation of phenol, often studied using catalysts like titanium dioxide (TiO₂), demonstrates that UV irradiation can effectively lead to the compound's mineralization. nih.govmdpi.com

    The general mechanism involves the absorption of UV light by the phenolic compound or a photocatalyst, which generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). researchgate.net These radicals attack the aromatic ring of the phenol, initiating a series of oxidation reactions. This process can lead to the cleavage of the aromatic ring and ultimately the complete mineralization of the compound into carbon dioxide and water. nih.gov Studies have shown that the disappearance of phenol during photodegradation often follows first-order kinetics. nih.gov The efficiency of this process can be influenced by factors such as the pH of the water, the concentration of the compound, and the presence of catalysts and oxidizing agents like hydrogen peroxide (H₂O₂). nih.gov While direct photolysis can occur, the presence of photocatalysts like TiO₂ significantly enhances the degradation rate. mdpi.commdpi.com

    Phenols and their ether derivatives are susceptible to chemical oxidation due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring. libretexts.orgncerthelp.com Various oxidizing agents can transform these compounds in the environment. ucalgary.ca

    Common oxidation reactions can convert phenols into quinones. For example, the oxidation of phenol with chromic acid produces benzoquinone, a conjugated diketone. libretexts.orgksu.edu.sa In the presence of air, phenols can also undergo slow oxidation, leading to the formation of dark-colored mixtures containing quinones. ncerthelp.comksu.edu.sa Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are particularly effective. In these processes, intermediates such as dihydroxybenzenes can be formed, which are then further oxidized. researchgate.net The reaction of phenols with peroxynitrite, catalyzed by carbon dioxide, can also lead to oxidative coupling, forming biphenol isomers. nih.gov This indicates that multiple chemical oxidation pathways can contribute to the transformation of phenolic compounds in the environment.

    Biotic Degradation Processes

    Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms and their enzymes. It is a crucial pathway for the removal of phenolic pollutants from soil and water systems. researchgate.net

    A wide variety of microorganisms, including bacteria and fungi, are capable of degrading phenol and its derivatives, using them as a source of carbon and energy. nih.govacademicjournals.org This biological treatment is considered an effective and environmentally friendly method for remediating phenol-contaminated sites. researchgate.netgarj.org Biodegradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. researchgate.netfrontiersin.org

    Under aerobic conditions, the initial step is typically the hydroxylation of phenol to catechol by the enzyme phenol hydroxylase. frontiersin.orgfrontiersin.org The catechol ring is then cleaved through one of two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govfrontiersin.org These pathways ultimately convert the aromatic ring into intermediates that can enter the tricarboxylic acid (TCA) cycle, leading to complete mineralization. nih.gov The efficiency of microbial degradation is influenced by several factors, including temperature, pH, nutrient availability, and the concentration of the phenolic compound, as high concentrations can be toxic to microorganisms. academicjournals.orgfrontiersin.orgnih.gov

    Anaerobic degradation of phenol is also possible, involving different metabolic pathways. nih.gov For instance, in sulfate-reducing bacteria, phenol is first phosphorylated to phenylphosphate and then carboxylated. nih.gov

    The following table lists some of the microbial genera known to be involved in phenol degradation.

    Microbial Genus Environment Reference(s)
    PseudomonasSoil, Water nih.govfrontiersin.orgidpublications.org
    AcinetobacterWater, Soil academicjournals.orgfrontiersin.org
    RhodococcusSoil asm.org
    BacillusSoil academicjournals.orgasm.org
    ArthrobacterSoil idpublications.orgmdpi.com
    CandidaWater idpublications.org
    DesulfatiglansAnaerobic nih.gov

    The biodegradation of phenolic compounds is mediated by specific enzymes produced by microorganisms. nih.gov These enzymes catalyze the key steps in the degradation pathways.

    In aerobic degradation, the primary enzymes are:

    Phenol Hydroxylase (or Phenol 2-monooxygenase): This enzyme initiates the degradation process by catalyzing the hydroxylation of phenol to form catechol. frontiersin.orgmdpi.com

    Catechol 1,2-dioxygenase: This enzyme is central to the ortho-cleavage pathway, breaking the bond between the two hydroxyl-bearing carbons of the catechol ring. nih.govfrontiersin.org

    Catechol 2,3-dioxygenase: This enzyme is key to the meta-cleavage pathway, cleaving the catechol ring at a bond adjacent to one of the hydroxyl groups. nih.govfrontiersin.org

    The choice between the ortho and meta pathways can depend on the specific microbial strain and environmental conditions. nih.gov

    In anaerobic degradation, different sets of enzymes are involved. For example, the pathway in the bacterium Desulfatiglans anilini involves:

    Phenylphosphate Synthase: This enzyme catalyzes the initial phosphorylation of phenol. nih.gov

    Phenylphosphate Carboxylase: This enzyme subsequently carboxylates the phenylphosphate intermediate. nih.gov

    Other enzymes, such as horseradish peroxidase (HRP), can also catalyze the degradation of phenol in the presence of hydrogen peroxide, leading to the formation of phenoxyl radicals which then polymerize. researchgate.net

    Enzyme Function Degradation Pathway Reference(s)
    Phenol HydroxylaseConverts phenol to catecholAerobic frontiersin.orgmdpi.com
    Catechol 1,2-dioxygenaseCleaves catechol ringAerobic (ortho) nih.govfrontiersin.org
    Catechol 2,3-dioxygenaseCleaves catechol ringAerobic (meta) nih.govfrontiersin.org
    Phenylphosphate SynthasePhosphorylates phenolAnaerobic nih.gov
    Phenylphosphate CarboxylaseCarboxylates phenylphosphateAnaerobic nih.gov
    Horseradish Peroxidase (HRP)Oxidizes phenol via radicalsEnzymatic Oxidation researchgate.net

    Environmental Partitioning and Mobility (based on structural analogues)

    The environmental distribution and movement of a chemical like 2-Cyclopropoxy-phenol are determined by its physicochemical properties, which influence how it partitions between air, water, soil, and biota. taylorfrancis.com While specific data for this compound is limited, its behavior can be inferred from data on structurally similar phenols and phenol ethers. osti.gov

    Key properties influencing environmental partitioning include:

    Water Solubility: This affects the concentration of the compound that can be dissolved in water. The solubility of phenols decreases as the size of hydrophobic substituents increases. oup.com

    Octanol-Water Partition Coefficient (Kow): This ratio indicates a compound's tendency to partition between an organic phase (like soil organic matter or fatty tissues) and water. A higher Kow value suggests a greater tendency for bioaccumulation and sorption to soil.

    Henry's Law Constant (H): This describes the partitioning of a compound between air and water, indicating its volatility from aqueous solutions. osti.gov

    Soil Adsorption Coefficient (Kd or Koc): This measures the extent to which a compound adsorbs to soil particles. For phenols, adsorption is strongly correlated with the organic carbon content of the soil; higher organic content leads to greater adsorption and reduced mobility. researchgate.net The pH of the soil and water also significantly influences the sorption of ionizable compounds like phenols. nih.gov

    Soils with high organic matter content tend to retain phenols to a greater extent, which reduces their mobility and the risk of groundwater contamination. researchgate.net Conversely, in soils with low organic content, phenols are more mobile and can more readily leach into groundwater. researchgate.net

    Physicochemical Property Environmental Significance General Trend for Phenolic Compounds Reference(s)
    Water Solubility (Sw)Determines concentration in aquatic systems and potential for leaching.Decreases with increasing size of non-polar substituents. oup.com
    Octanol-Water Partition Coefficient (Kow)Indicates potential for bioaccumulation and sorption to organic matter.Increases with increasing hydrophobicity of substituents. chegg.com
    Henry's Law Constant (H)Governs air-water partitioning and volatility from water.Varies based on structure. osti.gov
    Soil Organic Carbon-Water Partitioning Coefficient (Koc)Predicts sorption to soil and sediment, influencing mobility.Increases with hydrophobicity; strong correlation with soil organic matter. researchgate.netnih.gov

    Q & A

    Q. How can researchers distinguish artifacts from true biological effects in this compound studies?

    • Methodological Answer : Include negative controls (e.g., solvent-only groups) and replicate experiments across independent labs. Use orthogonal assays (e.g., genetic knockdowns) to confirm target engagement. Cross-reference findings with databases like PubChem to flag known assay interferents .

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